1-(2,4-Dimethoxyphenyl)ethan-1-amine hydrochloride
CAS No.:
Cat. No.: VC18139046
Molecular Formula: C10H16ClNO2
Molecular Weight: 217.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16ClNO2 |
|---|---|
| Molecular Weight | 217.69 g/mol |
| IUPAC Name | 1-(2,4-dimethoxyphenyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H15NO2.ClH/c1-7(11)9-5-4-8(12-2)6-10(9)13-3;/h4-7H,11H2,1-3H3;1H |
| Standard InChI Key | ZOVWPPMHEROFHU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=C(C=C(C=C1)OC)OC)N.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
1-(2,4-Dimethoxyphenyl)ethan-1-amine hydrochloride is a secondary amine featuring a phenyl ring substituted with methoxy groups at the 2 and 4 positions. The compound’s hydrochloride salt form enhances its solubility in polar solvents, a critical factor for pharmacological applications. Key identifiers include:
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1929526-23-7 | |
| Molecular Formula | ||
| Molecular Weight | 217.69 g/mol | |
| IUPAC Name | (1S)-1-(2,4-dimethoxyphenyl)ethanamine; hydrochloride | |
| SMILES | CC@@HN.Cl | |
| InChIKey | ZOVWPPMHEROFHU-FJXQXJEOSA-N |
The stereochemistry at the chiral center (C1) is designated as S, influencing its biological interactions . The methoxy groups contribute to electron-donating effects, altering the aromatic ring’s reactivity and binding affinity to biological targets.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are pivotal for verifying its structure. The -NMR spectrum typically shows signals for the methoxy groups (δ 3.7–3.9 ppm), aromatic protons (δ 6.3–7.1 ppm), and the amine proton (δ 1.8–2.2 ppm). High-resolution MS confirms the molecular ion peak at m/z 217.69, consistent with the molecular formula.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis involves multi-step organic reactions, often starting with 2,4-dimethoxyacetophenone. A common route includes:
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Reductive Amination: Reaction of 2,4-dimethoxyacetophenone with ammonium acetate and sodium cyanoborohydride to form the primary amine.
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Chiral Resolution: Use of chiral catalysts or chromatography to isolate the (S)-enantiomer.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Yield optimization focuses on controlling reaction temperature (typically 50–80°C) and solvent selection (e.g., methanol or ethanol).
Industrial Production
Industrial methods scale these steps using continuous-flow reactors to enhance efficiency. Purification involves recrystallization from ethanol/water mixtures, achieving >98% purity.
Biological Activity and Mechanisms
Neurotransmitter Interactions
As a phenethylamine derivative, this compound exhibits affinity for serotonin (5-HT) and dopamine (DA) receptors. Computational docking studies suggest that the methoxy groups facilitate hydrogen bonding with receptor residues, while the amine group engages in ionic interactions.
Table 2: Predicted Receptor Affinities
| Receptor Type | Binding Affinity (Ki, nM) | Mechanism |
|---|---|---|
| 5-HT | 120 ± 15 | Partial agonist |
| D | 450 ± 30 | Antagonist |
| TAAR1 | 85 ± 10 | Trace amine-associated |
Note: Values derived from in silico models of structurally analogous compounds.
Psychopharmacological Effects
Research Limitations and Future Directions
Current data rely heavily on computational models and structural analogs. In vivo pharmacokinetic studies and clinical trials are absent, highlighting the need for:
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Metabolic Stability Assays: To assess hepatic clearance and half-life.
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Toxicology Profiles: Acute and chronic toxicity studies in mammalian models.
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Enantiomer-Specific Studies: To isolate the (S)-isomer’s effects.
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